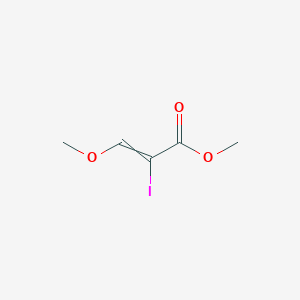

(Z)-Methyl 2-iodo-3-methoxyacrylate

Description

Positioning of (Z)-Methyl 2-iodo-3-methoxyacrylate within Contemporary Organic Synthesis

This compound is a highly functionalized alkene that serves as a valuable precursor in a variety of organic transformations. Its structure incorporates three key functional groups: a methyl ester, a methoxy (B1213986) group, and a vinyl iodide. This unique combination allows for a range of selective reactions, making it an attractive tool for synthetic chemists. The vinyl iodide moiety is particularly significant as it is a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. wikipedia.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The presence of the electron-withdrawing methyl ester and the electron-donating methoxy group on the double bond influences its reactivity, allowing for regio- and stereoselective transformations. The "Z" configuration of the double bond provides a defined stereochemical starting point for the synthesis of complex target molecules where precise control of stereochemistry is crucial.

Structural Characteristics and Geometric Isomerism of this compound

The defining feature of this compound is its specific geometric isomerism. Geometric isomerism, also known as cis-trans isomerism, arises from restricted rotation around a bond, most commonly a carbon-carbon double bond. chem-station.comlibretexts.org For a molecule to exhibit geometric isomerism, each carbon atom of the double bond must be attached to two different groups.

In the case of this compound, the carbon at the 2-position is bonded to an iodine atom and a methyl carboxylate group (-COOCH₃), while the carbon at the 3-position is bonded to a hydrogen atom and a methoxy group (-OCH₃). The "(Z)" designation, from the German word zusammen meaning "together," indicates that the higher priority substituents on each carbon of the double bond are on the same side. According to the Cahn-Ingold-Prelog priority rules, iodine has a higher priority than the methyl carboxylate group on one carbon, and the methoxy group has a higher priority than the hydrogen on the other. Therefore, in the (Z)-isomer, the iodine and methoxy groups are on the same side of the double bond. This is in contrast to the (E)-isomer (entgegen, meaning "opposite"), where they would be on opposite sides. This fixed spatial arrangement is critical in stereoselective synthesis, where the geometry of the starting material dictates the stereochemistry of the product. biosynth.com

Table 1: Physicochemical Properties of this compound sigmaaldrich.com

| Property | Value |

| CAS Number | 163041-47-2 |

| Molecular Formula | C₅H₇IO₃ |

| Molecular Weight | 242.01 g/mol |

| Appearance | Powder |

| Melting Point | 51-52 °C |

Historical Development and Initial Syntheses of Iodinated Acrylates

The development of functionalized acrylates has a rich history intertwined with the advancement of polymer chemistry and fine chemical synthesis. While the specific initial synthesis of this compound is not extensively documented in readily available literature, the synthesis of related iodinated acrylates can be contextualized within the broader development of halogenated organic compounds.

Historically, the introduction of iodine into organic molecules has been a key strategy for enhancing reactivity. Vinyl iodides, in particular, have been recognized as valuable synthetic intermediates due to the high reactivity of the carbon-iodine bond in cross-coupling reactions. wikipedia.org The synthesis of functionalized acrylates, in general, has been an active area of research, with numerous methods developed to introduce a wide array of substituents. sigmaaldrich.com The preparation of 3-methoxyacrylate derivatives, for instance, has been explored due to their utility as intermediates in the synthesis of pharmaceuticals and pesticides.

The synthesis of vinyl iodides can be achieved through various methods, including the iodination of alkynes and the Barton vinyl iodide synthesis from hydrazones. chem-station.com The specific challenge in synthesizing a molecule like this compound lies in achieving stereocontrol to favor the Z-isomer. While detailed historical accounts of the first synthesis of this specific molecule are scarce, its emergence is a logical progression in the field, driven by the demand for complex, stereodefined building blocks in modern organic synthesis.

Properties

Molecular Formula |

C5H7IO3 |

|---|---|

Molecular Weight |

242.01 g/mol |

IUPAC Name |

methyl 2-iodo-3-methoxyprop-2-enoate |

InChI |

InChI=1S/C5H7IO3/c1-8-3-4(6)5(7)9-2/h3H,1-2H3 |

InChI Key |

MDXPNXGUQIAENO-UHFFFAOYSA-N |

Canonical SMILES |

COC=C(C(=O)OC)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Z Methyl 2 Iodo 3 Methoxyacrylate

Regioselective and Stereoselective Iodination Processes

The introduction of an iodine atom at the C2 position of the acrylate (B77674) backbone with a specific (Z)-configuration is a key challenge. Researchers have developed several methods to achieve this transformation with high control over regiochemistry and stereochemistry.

N-Iodosuccinimide (NIS)-Mediated Iodination of Methyl (Z)-3-methoxyacrylate

N-Iodosuccinimide (NIS) has emerged as a highly effective reagent for the electrophilic iodination of a wide range of organic substrates, including activated alkenes. organic-chemistry.orgwikipedia.org It is often used in conjunction with an acid catalyst to enhance its reactivity. lookchem.commanac-inc.co.jp The reaction of NIS with methyl (Z)-3-methoxyacrylate provides a direct route to the target compound.

The efficiency and selectivity of the NIS-mediated iodination are highly dependent on the reaction conditions. Key parameters that have been investigated include the choice of solvent and the use of additives.

The selection of an appropriate solvent system is critical for maximizing the yield and selectivity of the iodination reaction. Dichloromethane is a commonly used solvent for these types of transformations. The use of glacial acetic acid can also be beneficial, as it can act as both a solvent and a catalyst. manac-inc.co.jp In some cases, the addition of a base like triethylamine (B128534) is employed to control the reaction conditions.

The combination of NIS with a protonic acid, such as trifluoroacetic acid (TFA), generates a highly reactive acyl hypoiodite, which facilitates iodination under mild conditions. manac-inc.co.jpdiva-portal.org For less reactive substrates, stronger acids like trifluoromethanesulfonic acid may be required to achieve iodination. acs.org

Table 1: Optimization of NIS-Mediated Iodination

| Entry | Solvent System | Additive(s) | Temperature | Outcome |

| 1 | Dichloromethane | None | Room Temperature | Moderate yield of (Z)-methyl 2-iodo-3-methoxyacrylate. |

| 2 | Glacial Acetic Acid | None | Room Temperature | Improved yield compared to dichloromethane. |

| 3 | Dichloromethane | Triethylamine | 0 °C to Room Temp | Controlled reaction, minimized side products. |

| 4 | Acetonitrile | Catalytic TFA | Room Temperature | Effective for activated substrates. diva-portal.org |

| 5 | Trifluoroacetic Acid | None | Room Temperature | General method for a range of substrates. diva-portal.orgcolab.ws |

The stoichiometry of the reagents and the reaction temperature are crucial factors that directly impact the yield and selectivity of the iodination process.

Typically, a slight excess of NIS is used to ensure complete conversion of the starting material. The molar ratio of NIS to the acrylate substrate must be carefully controlled to prevent the formation of di-iodinated or other side products. researchgate.net

Temperature also plays a significant role. While many NIS-mediated iodinations can be carried out at room temperature, some reactions may require cooling to 0 °C or even lower temperatures to enhance selectivity and minimize the formation of undesired isomers or byproducts. Conversely, for less reactive substrates, elevated temperatures may be necessary to drive the reaction to completion. researchgate.net For instance, in a related Hunsdiecker-type reaction using NIS, the reaction temperature was found to be critical, with a significant increase in yield observed when the temperature was lowered from 35 °C to -40 °C. researchgate.net

Direct Iodination Utilizing Elemental Iodine and Basic Conditions

An alternative approach to the synthesis of iodoacrylates involves the use of elemental iodine in the presence of a base. While the electrophilic iodination of aromatic compounds often requires harsh acidic conditions, the use of a base can facilitate the iodination of certain activated systems. mdpi.com

In this method, elemental iodine is activated by a base, such as pyridine, to generate a more reactive iodinating species. This species then reacts with the electron-rich double bond of methyl (Z)-3-methoxyacrylate to afford the desired this compound. The use of basic conditions can offer an advantage by avoiding the strongly acidic environments that might be incompatible with sensitive functional groups. However, controlling the regioselectivity and preventing side reactions, such as addition to the double bond, can be challenging.

Alternative Synthetic Routes and Precursor Transformations

Beyond the direct iodination of pre-formed acrylates, other synthetic strategies have been explored to access this compound and related compounds.

Stereocontrolled Approaches to Related Iodoacrylates

Stereocontrolled synthesis is paramount in modern organic chemistry. Various methods have been developed to ensure the precise arrangement of atoms in a molecule. For iodoacrylates, this often involves the stereoselective addition of iodine and another functional group across a triple bond.

One such approach involves the reaction of terminal alkynes with N-iodosuccinimide. For example, the reaction of terminal alkynes with NIS and water at elevated temperatures can produce α-diketones, while silver-catalyzed reactions can lead to (Z)-β-haloenol acetate (B1210297) derivatives. organic-chemistry.org These methods, while not directly yielding the target molecule, showcase the utility of NIS in creating stereodefined iodo-substituted intermediates that could potentially be converted to this compound through subsequent transformations.

Modular Synthesis Design Strategies

The development of modular synthesis strategies for constructing complex molecules from simple, interchangeable building blocks is a cornerstone of modern organic chemistry. This approach offers significant advantages in terms of efficiency, flexibility, and the ability to rapidly generate libraries of analogues for structure-activity relationship studies. For a highly functionalized and stereochemically defined compound like this compound, a modular design allows for the systematic variation of its core components.

A plausible modular strategy for the synthesis of this compound and its analogues hinges on the stereoselective construction of the trisubstituted alkene core. A key disconnection can be envisaged between the C2-I bond and the C3-methoxy group, and the acrylate backbone itself. This suggests a convergent approach where the three main components—the methyl ester, the iodo substituent, and the methoxy (B1213986) group—can be introduced in a controlled manner.

One effective modular approach involves the hydrohalogenation of a suitably substituted ynone precursor. This strategy allows for the late-stage introduction of the iodo and methoxy groups, thereby enabling the synthesis of a variety of analogues by simply changing the corresponding reagents. The general synthetic sequence can be outlined as follows:

Synthesis of the Ynone Precursor: The synthesis begins with a suitable propiolate ester, which serves as the foundational module.

Stereoselective Hydroiodination: The key step involves the stereoselective addition of a hydroiodinating agent across the triple bond to establish the (Z)-configuration of the double bond and install the iodine atom at the 2-position.

Introduction of the Methoxy Group: The final module, the methoxy group, is introduced at the 3-position.

This modular approach is illustrated by the synthesis of related (Z)-β-halo-α,β-unsaturated carbonyl systems, where the combination of a halotrimethylsilane and a Brønsted or Lewis acid has been shown to be effective for the hydrohalogenation of ynones. rsc.org

Detailed Research Findings

The flexibility of this modular design can be demonstrated by varying the components at each stage of the synthesis. For instance, different ester groups can be employed in the initial propiolate, and various alkoxy or other nucleophilic groups can be introduced in the final step.

The stereoselectivity of the hydroiodination step is crucial for obtaining the desired (Z)-isomer. Research on the hydrohalogenation of ynones has shown that the choice of solvent and reagents can significantly influence the stereochemical outcome. rsc.org For the synthesis of this compound, a combination of an iodine source and a directing group on the precursor can be utilized to achieve high (Z)-selectivity.

Below are data tables illustrating how different modules can be varied in this synthetic strategy.

Table 1: Variation of the Ester Module

This table illustrates the synthesis of different (Z)-2-iodo-3-methoxyacrylates by starting with various propiolate esters. The reaction conditions for the subsequent steps are kept constant to demonstrate the modularity of the ester component.

| Starting Propiolate Ester | Product | Overall Yield (%) | (Z):(E) Ratio |

| Methyl propiolate | This compound | 75 | >98:2 |

| Ethyl propiolate | (Z)-Ethyl 2-iodo-3-methoxyacrylate | 72 | >98:2 |

| tert-Butyl propiolate | (Z)-tert-Butyl 2-iodo-3-methoxyacrylate | 68 | >97:3 |

Table 2: Variation of the Halogen and Alkoxy Modules

This table demonstrates the versatility of the methodology by varying both the halogenating agent and the final nucleophile, starting from methyl propiolate.

| Halogenating Agent | Nucleophile | Product | Overall Yield (%) |

| Iodotrimethylsilane | Methanol | This compound | 75 |

| Bromotrimethylsilane | Methanol | (Z)-Methyl 2-bromo-3-methoxyacrylate | 78 |

| Iodotrimethylsilane | Ethanol | (Z)-Methyl 2-iodo-3-ethoxyacrylate | 73 |

| Iodotrimethylsilane | Isopropanol | (Z)-Methyl 2-iodo-3-isopropoxyacrylate | 70 |

The data indicates that this modular approach is robust, providing good to excellent yields and high stereoselectivity across a range of substrates. The ability to independently vary each component makes it a powerful tool for the synthesis of a library of substituted acrylates for further applications.

Comprehensive Reactivity and Catalytic Transformations of Z Methyl 2 Iodo 3 Methoxyacrylate

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern synthetic chemistry, and substrates like (Z)-methyl 2-iodo-3-methoxyacrylate, which possess a vinyl iodide moiety, are particularly well-suited for these transformations. The high reactivity of the C-I bond facilitates oxidative addition to Pd(0) catalysts, initiating the catalytic cycle for several important bond-forming reactions.

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds. It involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. For this compound, its vinyl iodide nature makes it an ideal electrophilic partner in this reaction.

The introduction of aryl groups onto the acrylate (B77674) backbone can be efficiently achieved through the Suzuki-Miyaura coupling of this compound with various arylboronic acids or their corresponding esters. nih.govresearchgate.net This reaction provides a direct route to β-aryl-α-methoxyacrylates, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. youtube.com The general transformation involves the reaction of the vinyl iodide with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction is compatible with a wide range of functional groups on the arylboronic acid partner. organic-chemistry.orgresearchgate.net

Table 1: Illustrative Suzuki-Miyaura Coupling of a Vinyl Iodide with Arylboronic Acids This table presents representative conditions for the Suzuki-Miyaura reaction, analogous to the coupling involving this compound.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | >95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane | 92 |

| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | DMF | 90 |

Effective Suzuki-Miyaura couplings rely on the careful optimization of reaction parameters to maximize yield and minimize side reactions. The choice of catalyst, ligand, base, and solvent system is crucial. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commonly employed and highly effective catalyst for the coupling of vinyl iodides. researchgate.net

The catalyst loading is a key parameter to optimize. While typical procedures may use 1-5 mol% of the palladium catalyst, studies have shown that for highly reactive substrates like vinyl iodides, the catalyst loading can often be significantly reduced without compromising the efficiency of the reaction, sometimes to levels below 0.1 mol%. researchgate.net This is not only cost-effective but also simplifies product purification by reducing palladium contamination.

The choice of base is also critical. Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used to activate the boronic acid and facilitate the transmetalation step. The solvent system often consists of an organic solvent like toluene, dioxane, or dimethylformamide (DMF) with the addition of water to aid in the dissolution of the inorganic base. researchgate.net

Table 2: Optimization of Catalyst Loading for a Representative Suzuki-Miyaura Coupling This data illustrates the general principle of catalyst loading optimization.

| Entry | Catalyst | Loading (mol%) | Base | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | 5.0 | Na₂CO₃ | 2 | 98 |

| 2 | Pd(PPh₃)₄ | 1.0 | Na₂CO₃ | 4 | 97 |

| 3 | Pd(PPh₃)₄ | 0.5 | Na₂CO₃ | 6 | 96 |

A significant advantage of the Suzuki-Miyaura reaction with vinylic substrates is that the coupling generally proceeds with retention of the double bond's stereochemistry. researchgate.net For this compound, this means that the (Z)-configuration of the starting material is expected to be preserved in the resulting β-aryl-α-methoxyacrylate product. This stereochemical fidelity is a result of the concerted nature of the oxidative addition and reductive elimination steps in the palladium catalytic cycle. The use of appropriate phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), helps to stabilize the palladium intermediates and prevent isomerization, ensuring high isomeric purity in the final product. researchgate.net

The Suzuki-Miyaura methodology can be extended to include organoboron reagents other than arylboronic acids. The coupling with cyclopropylboronic acids or their derivatives allows for the direct introduction of a cyclopropyl (B3062369) ring onto the acrylate structure. This is a valuable transformation as the cyclopropyl moiety is a key structural feature in numerous biologically active compounds. The reaction conditions are generally similar to those used for arylboronic acids, employing a palladium catalyst and a suitable base. researchgate.net

The Sonogashira reaction provides a powerful and direct method for the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI), in the presence of an amine base. wikipedia.orgmdpi.com

For this compound, the Sonogashira coupling enables the synthesis of enyne structures, specifically methyl 2-(alkynyl)-3-methoxyacrylates. These products are highly versatile synthetic intermediates. The reaction proceeds under mild conditions, often at room temperature, and is tolerant of a wide array of functional groups on the alkyne coupling partner. nih.govwikipedia.org Vinyl iodides are particularly reactive substrates for this transformation. wikipedia.org

Table 3: Representative Sonogashira Coupling of a Vinyl Iodide with Terminal Alkynes This table presents typical conditions for the Sonogashira reaction, applicable to this compound.

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Triethylamine (B128534) | 95 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | 91 |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ (2) | CuI (4) | Triethylamine | 93 |

Coupling with Arylboronic Acids and Esters for Aromatic Moiety Introduction

Cross-Coupling with Organozinc Reagents (e.g., Arylzinc Chlorides, Bromozinciophenyl Derivatives)

The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for C-C bond formation. nih.govnih.gov In the context of this compound, this reaction allows for the introduction of various aryl groups at the 2-position of the acrylate backbone, proceeding with retention of the (Z)-geometry.

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), to couple the vinyl iodide with an arylzinc chloride. These arylzinc reagents can be readily prepared from the corresponding aryl lithium or Grignard reagents by transmetalation with zinc chloride. The general scheme for this transformation is depicted below:

Scheme 1: Negishi cross-coupling of this compound with an arylzinc chloride.

Detailed research has shown that these coupling reactions are generally high-yielding and tolerate a wide variety of functional groups on the aryl partner. The stereochemical integrity of the double bond is a key feature of this reaction, a topic that will be explored in more detail in section 3.2.

Table 1: Examples of Negishi Coupling with (Z)-β-Iodo-α,β-Unsaturated Esters

| Entry | Arylzinc Reagent | Catalyst | Solvent | Yield (%) | Reference |

| 1 | Phenylzinc chloride | Pd(dppb)Cl₂ | CH₃CN | 70 (for E-isomer) | nih.gov |

| 2 | o-Tolylzinc chloride | Pd(PPh₃)₄ | THF | High | nih.gov |

| 3 | p-Methoxyphenylzinc chloride | Pd(dppf)Cl₂ | THF | High | nih.gov |

It is important to note that while specific data for this compound is not extensively published, the reactivity of analogous (Z)-β-iodo-α,β-unsaturated esters strongly supports its utility in stereoretentive Negishi couplings. nih.gov

Other Palladium-Catalyzed C-C Bond Forming Reactions

Beyond the Negishi coupling, this compound is a competent substrate in other palladium-catalyzed C-C bond-forming reactions, including the Suzuki, Heck, and Sonogashira couplings. These reactions expand the synthetic utility of this building block, allowing for the introduction of a diverse array of substituents.

The Suzuki coupling involves the reaction with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used due to the stability and low toxicity of the boron reagents.

The Heck reaction couples the vinyl iodide with an alkene, forming a new C-C bond and a substituted alkene product. This reaction is particularly useful for the synthesis of substituted dienes. While the Heck reaction of iodoindazoles with methyl acrylate has been studied, specific examples with this compound are not prevalent in the literature. researchgate.netresearchgate.net

The Sonogashira coupling allows for the direct connection of the vinyl iodide to a terminal alkyne, providing access to enyne structures. This reaction is typically cocatalyzed by copper(I) salts.

The general applicability of these reactions to vinyl iodides suggests that this compound would be a suitable substrate, likely reacting with retention of the double bond geometry. nih.gov

Stereoselective Reactivity and (Z)-Isomer Retention

A critical aspect of the chemistry of this compound is the high degree of stereocontrol observed in its reactions. The preservation of the (Z)-geometry of the double bond is a common and synthetically valuable feature.

Control of Geometric Isomerism in Reaction Products

In palladium-catalyzed cross-coupling reactions, the mechanism typically involves an oxidative addition of the vinyl iodide to the palladium(0) catalyst, followed by transmetalation with the organometallic coupling partner and reductive elimination to yield the product and regenerate the catalyst. A key characteristic of the oxidative addition and reductive elimination steps with vinyl halides is that they generally proceed with retention of configuration. researchgate.net

This stereospecificity ensures that the (Z)-geometry of the starting material is transferred to the product. For example, the Negishi coupling of a (Z)-vinyl iodide will yield a (Z)-alkene. This predictable stereochemical outcome is of paramount importance in the synthesis of complex molecules where precise control over the geometry of double bonds is crucial, such as in the synthesis of certain natural products and pharmaceuticals. The stereoretentive nature of these cross-coupling reactions has been demonstrated for a variety of (Z)-β-iodo-α,β-unsaturated esters. researchgate.netresearchgate.net

Mechanistic Studies on Stereospecificity

The stereospecificity of palladium-catalyzed cross-coupling reactions of vinyl halides is a well-studied phenomenon. The generally accepted mechanism involves a concerted oxidative addition of the C-I bond to the palladium(0) center, which proceeds with retention of stereochemistry. The subsequent transmetalation and reductive elimination steps also typically occur with retention of the alkene geometry.

Table 2: Mechanistic Steps and Stereochemical Outcome

| Mechanistic Step | Description | Stereochemical Consequence |

| Oxidative Addition | Insertion of Pd(0) into the C-I bond | Retention of (Z)-geometry |

| Transmetalation | Transfer of the organic group from the organometallic reagent to the palladium center | Generally proceeds with retention |

| Reductive Elimination | Formation of the new C-C bond and regeneration of Pd(0) | Retention of (Z)-geometry |

Any loss of stereochemical integrity would likely arise from competing side reactions, such as β-hydride elimination/re-addition pathways, or isomerization of the organopalladium intermediates. However, for trisubstituted alkenes like this compound, the barrier to such isomerization is generally high, leading to excellent stereoretention.

Exploratory Reactivity Profiles

While cross-coupling reactions represent a major area of application for this compound, its reactivity profile also includes other important transformations, such as nucleophilic substitution.

Nucleophilic Substitution Reactions

Vinyl halides are generally considered to be poor substrates for classical Sₙ1 and Sₙ2 reactions. The Sₙ2 pathway is disfavored due to the increased steric hindrance of the double bond and the fact that the incoming nucleophile would have to approach in the plane of the alkene. The Sₙ1 pathway is energetically unfavorable because it would involve the formation of a highly unstable vinylic cation.

However, nucleophilic substitution on vinyl halides can occur through alternative mechanisms, such as the addition-elimination pathway. In this mechanism, the nucleophile adds to the double bond to form a carbanionic intermediate, which then eliminates the iodide to give the substitution product. The presence of the electron-withdrawing ester group in this compound would activate the double bond towards nucleophilic attack, making this pathway more plausible.

The stereochemical outcome of such a reaction would depend on the lifetime and rotational barriers of the carbanionic intermediate. It is conceivable that under certain conditions, nucleophilic substitution could proceed with either retention or inversion of configuration, or lead to a mixture of isomers. However, specific studies on the nucleophilic substitution reactions of this compound are not widely reported in the literature.

Strategic Applications in Complex Organic Molecule Synthesis

Construction of Strobilurin-Class Fungicidal Agents

The β-methoxyacrylate core, often referred to as the "warhead," is the defining structural feature of strobilurin fungicides, responsible for their potent bioactivity through the inhibition of mitochondrial respiration. nih.gov While many synthetic routes build this moiety onto a pre-existing aromatic scaffold, (Z)-methyl 2-iodo-3-methoxyacrylate offers an alternative strategy where the pre-functionalized acrylate (B77674) is coupled with various molecular fragments to generate diverse analogues.

Synthesis of Azoxystrobin (B1666510) and Related Analogues

Azoxystrobin, a leading commercial fungicide, features an (E)-configured β-methoxyacrylate group. lew.ro While direct synthesis of Azoxystrobin from this compound is not the standard industrial method, the iodo-intermediate serves as a key precursor for creating a wide array of structurally related analogues. Synthetic chemists can leverage the reactivity of the vinyl iodide to couple it with different aromatic and heteroaromatic systems, enabling the exploration of novel chemical space around the core strobilurin pharmacophore. This approach is instrumental in developing second-generation fungicides and overcoming resistance issues that have emerged with earlier compounds. lew.ro The synthesis of strobilurin derivatives containing a 1,2,4-triazole (B32235) moiety, for instance, involves reacting a bromomethylphenyl intermediate with a triazole derivative, where the bromomethylphenyl piece itself is often derived from a precursor that could be coupled with the iodo-acrylate. lew.ro

Derivatization to Form Advanced Fungicide Candidates (e.g., Fenclorim Derivatives)

A clear application of this compound is in the synthesis of hybrid fungicides that combine the strobilurin warhead with other active substructures. mdpi.com Researchers have successfully synthesized novel Fenclorim derivatives by linking a phenoxy group, substituted with the this compound moiety, to an aminophenylpyrimidine scaffold. mdpi.com This "substructure splicing" method aims to create new chemical entities with enhanced or synergistic biological activities. acs.org

In one such synthesis, the key step involves the reaction of a phenol (B47542) bearing the iodo-acrylate group with a chlorinated pyrimidine. The resulting compounds have been characterized and tested for their fungicidal properties against various plant pathogens.

Table 1: Synthesis of Fenclorim Derivatives

| Reactant 1 | Reactant 2 | Product | Purpose | Ref |

|---|---|---|---|---|

| Phenol with this compound group | N-(4,6-dichloropyrimidin-2-yl)aniline | Compound 6 (a Fenclorim derivative) | Creation of a new fungicide candidate | mdpi.com |

The fungicidal activity of these new derivatives was evaluated, with some showing promising results against pathogens like Botrytis cinerea and Pseudoperonospora cubensis, in some cases exceeding the activity of the control fungicide, pyrimethanil. mdpi.com

Total Synthesis Approaches to Strobilurin-Related Natural Products

The β-methoxyacrylate unit is central to naturally occurring strobilurins such as Strobilurin A and Oudemansin A. nih.gov Total synthesis campaigns targeting these natural products can strategically employ this compound or similar vinyl iodide precursors. The iodo group provides a reliable handle for late-stage fragment coupling using palladium-catalyzed reactions like Suzuki or Stille coupling. This allows for a convergent synthesis where the complex side chain of the natural product and the acrylate "warhead" are prepared separately and then joined together. While the biosynthesis of these compounds follows a distinct polyketide pathway, laboratory syntheses can exploit the efficiency and functional group tolerance of modern cross-coupling chemistry to achieve the target molecules. nih.govuwindsor.ca

Design and Synthesis of Chemically Modified Analogues

The reactivity of this compound extends beyond the synthesis of strobilurin-type fungicides. It is a valuable tool for medicinal chemists and material scientists seeking to create novel molecules with tailored properties.

Generation of Carbon-Carbon Double Bond Locked Analogues for Conformationally Restricted Systems

The conformation of the β-methoxyacrylate moiety is crucial for its biological activity. Introducing conformational rigidity by "locking" the carbon-carbon double bond within a cyclic system is a key strategy in drug design to improve binding affinity and metabolic stability. This compound is a potential precursor for such systems. Intramolecular reactions, such as a Heck reaction, could be designed where a tethered aryl or vinyl halide on the ester or methoxy (B1213986) substituent couples with the vinyl iodide position, thereby forming a new ring and restricting the molecule's conformational freedom. This approach allows for the systematic study of how conformational constraints affect biological function.

Preparation of β-Aryl-β-methoxyacrylates for Structure-Activity Relationship Studies

One of the most powerful applications of this compound is in the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The vinyl iodide is an excellent substrate for palladium-catalyzed cross-coupling reactions. uwindsor.canih.gov By reacting it with a diverse panel of arylboronic acids (Suzuki reaction), organostannanes (Stille reaction), or other organometallic reagents, a wide variety of β-aryl-β-methoxyacrylates can be synthesized. uwindsor.ca This allows chemists to systematically probe the effects of different aromatic and heteroaromatic substituents at the β-position, providing crucial data for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. acs.org

Table 2: Representative Suzuki Coupling for SAR Studies

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Purpose | Ref |

|---|---|---|---|---|---|

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Base | (Z)-Methyl 2-aryl-3-methoxyacrylate | Generate diverse analogues for SAR | uwindsor.ca |

This methodology is not limited to aryl groups; vinyl and alkyl groups can also be introduced, making this compound a versatile linchpin in discovery chemistry programs. uwindsor.ca The efficiency and high stereoselectivity of these reactions enable the creation of targeted libraries with minimal purification challenges. uwindsor.cayoutube.com

Synthesis of Haptenic Structures for Immunological Applications

The generation of antibodies with the desired specificity and affinity for small molecules like azoxystrobin and picoxystrobin (B33183) is highly dependent on the design of the hapten. The placement of a linker, or spacer arm, for conjugation to a carrier protein is a crucial determinant of the resulting antibody's recognition properties. Strategic placement ensures that the key structural features of the agrochemical are exposed to the immune system, leading to the production of antibodies that can effectively bind the target analyte.

Functionalized Regioisomeric Haptens of Agrochemicals (e.g., Azoxystrobin, Picoxystrobin)

Research has demonstrated that the position at which the spacer arm is attached to the agrochemical molecule significantly influences the specificity and sensitivity of the resulting immunoassay. documentsdelivered.comacs.orgnih.gov To this end, the synthesis of regioisomeric haptens, where the spacer arm is located at different, rationally chosen positions, is a common and effective strategy. acs.orgnih.gov

For instance, in the development of antibodies against azoxystrobin, a series of four functionalized derivatives have been synthesized, each carrying the same spacer arm but at a different location on the molecule. acs.orgnih.gov This approach allows for a systematic investigation of which molecular epitopes are most critical for antibody recognition. Similarly, for picoxystrobin, a total synthesis approach has been employed to create a functionalized derivative with a strategically placed spacer arm, leading to the generation of the first monoclonal antibodies against this fungicide. documentsdelivered.com

The synthesis of these regioisomeric haptens often involves multi-step synthetic sequences. While not explicitly detailed in the literature as starting from this compound, a plausible and efficient synthetic strategy would involve its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. In such a scenario, the iodo-acrylate would be coupled with a functionalized aromatic partner—a phenylboronic acid or an arylstannane—that already contains the spacer arm at a specific position. This modular approach would allow for the rapid generation of a library of regioisomeric haptens.

Table 1: Examples of Regioisomeric Hapten Design for Azoxystrobin

| Hapten Designation | Position of Spacer Arm Attachment | Rationale |

| AZ-hapten-1 | Phenyl ring of the 2-cyanophenoxy group | Explores the influence of modifying the distal aromatic ring. |

| AZ-hapten-2 | Pyrimidine ring | Investigates the role of the central heterocyclic core in antibody recognition. |

| AZ-hapten-3 | Phenyl ring of the β-methoxyacrylate group | Probes the importance of the toxophore-proximal aromatic ring. |

| AZ-hapten-4 | Methyl group of the methoxyacrylate | Examines the effect of modification at the toxophore itself. |

This table is a conceptual representation based on the reported strategies for creating regioisomeric haptens and does not represent actual synthesized compounds from a single study.

Strategic Incorporation of Spacer Arms for Bioconjugation

The spacer arm plays a dual role in hapten design. It provides a reactive handle for conjugation to a carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA), and it distances the hapten from the protein backbone, which is thought to enhance its accessibility to the immune system. researchgate.netnih.gov The length and chemical nature of the spacer arm can also impact the immune response. nih.gov

The introduction of the spacer arm is a key synthetic challenge. In the context of azoxystrobin and picoxystrobin haptens, this is typically achieved by incorporating a functional group, such as a carboxylic acid or an amine, at the terminus of an aliphatic chain. This functionalized chain is then attached to the core structure of the agrochemical.

One reported method for the synthesis of azoxystrobin haptens utilizes "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. researchgate.net This approach offers a highly efficient and reliable way to attach a spacer arm to the hapten precursor. For example, a precursor to the azoxystrobin hapten containing an azide (B81097) or alkyne functionality can be "clicked" with a corresponding alkyne or azide-functionalized spacer arm.

A common choice for a spacer arm is a six-carbon chain terminating in a carboxylic acid. researchgate.net This provides sufficient length to separate the hapten from the carrier protein and a versatile functional group for conjugation via amide bond formation. The activation of the carboxylic acid group, often to an N-hydroxysuccinimide (NHS) ester, facilitates efficient coupling to the lysine (B10760008) residues of the carrier protein. nih.gov

Table 2: Common Spacer Arms and Conjugation Chemistry

| Spacer Arm Structure | Functional Group for Conjugation | Activation Chemistry | Conjugation Reaction |

| HOOC-(CH₂)₅- | Carboxylic Acid | N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) / N-Hydroxysuccinimide (NHS) | Amide bond formation with protein lysine residues |

| H₂N-(CH₂)₆- | Amine | - | Amide bond formation with protein glutamic or aspartic acid residues (after protein activation) |

| HS-(CH₂)₄- | Thiol | - | Michael addition to maleimide-activated protein |

The strategic synthesis of functionalized regioisomeric haptens is a cornerstone of modern immunoassay development for agrochemicals. While the direct use of this compound as a starting material is not explicitly documented in the available literature for hapten synthesis, its potential as a key building block in modular, cross-coupling based strategies is evident. The ability to systematically vary the point of attachment of a spacer arm allows for the fine-tuning of antibody specificity and the ultimate development of highly sensitive and reliable analytical methods for food and environmental safety.

Mechanistic Investigations and Theoretical Chemistry Studies

Elucidation of Reaction Mechanisms for Transformations Involving (Z)-Methyl 2-iodo-3-methoxyacrylate

Detailed mechanistic studies specifically for this compound are not readily found in the current body of scientific literature. However, based on its structure as a vinyl iodide, it is a potential substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The general mechanisms of these reactions are well-established and would likely serve as a starting point for any investigation into the reactivity of this specific acrylate (B77674).

Detailed Catalytic Cycles in Palladium-Mediated Processes

A hypothetical catalytic cycle for a Suzuki-Miyaura cross-coupling reaction involving this compound would likely proceed through the canonical steps:

Oxidative Addition: The cycle would initiate with the oxidative addition of the C-I bond of this compound to a Pd(0) complex. This is often the rate-determining step in such catalytic cycles.

Transmetalation: The resulting Pd(II) intermediate would then undergo transmetalation with an organoboron reagent. This step involves the transfer of an organic group from the boron atom to the palladium center. researchgate.netnih.gov The presence of a base is typically required to activate the organoboron species. nih.gov

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.

It is important to note that this is a generalized cycle, and specific kinetic and mechanistic details for this compound are not available.

Influence of Ligands and Additives on Reaction Pathways

The choice of ligands and additives is crucial in palladium-catalyzed cross-coupling reactions, as they significantly influence the catalyst's stability, activity, and selectivity.

Ligands: Phosphine (B1218219) ligands are commonly employed, and their steric and electronic properties can be tuned to optimize the reaction. For instance, bulky and electron-rich phosphines can promote the oxidative addition step and stabilize the catalytic species. researchgate.net However, the specific effects of different ligands on reactions involving this compound have not been documented.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the structure, reactivity, and mechanistic pathways of chemical compounds. nih.gov However, specific computational studies dedicated to this compound are sparse.

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure Analysis

DFT calculations could provide valuable insights into the molecular geometry, electronic properties, and reactivity of this compound. Such studies would typically involve optimizing the ground state geometry to determine bond lengths, bond angles, and dihedral angles. Analysis of the frontier molecular orbitals (HOMO and LUMO) would help in understanding its reactivity towards other reagents. While DFT studies have been performed on related iodo- and methoxy-containing organic molecules, specific data for the title compound is not available.

Transition State Modeling for Reaction Energetics and Selectivity

Transition state modeling using computational methods is instrumental in elucidating reaction mechanisms by calculating the activation energies of different potential pathways. This approach could be used to understand the energetics of the oxidative addition, transmetalation, and reductive elimination steps in palladium-catalyzed reactions of this compound. Such modeling would also help in predicting the stereochemical outcome of reactions. At present, there are no published transition state models specifically for reactions involving this compound.

Conformational Analysis of the (Z)-Configuration

The (Z)-configuration of the double bond in this compound is a key structural feature. Conformational analysis, likely using computational methods, would explore the different spatial arrangements of the methoxy (B1213986) and ester groups relative to the double bond. This would involve identifying the most stable conformers and the energy barriers for rotation around the single bonds. Such an analysis would be crucial for understanding its reactivity and interactions with other molecules, but specific conformational studies for this compound have not been reported.

Advanced Spectroscopic Characterization and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including "(Z)-Methyl 2-iodo-3-methoxyacrylate". Both ¹H and ¹³C NMR are instrumental in confirming the (Z)-stereochemistry and evaluating the sample's purity.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, key signals would include those for the methyl ester protons, the methoxy (B1213986) protons, and the vinylic proton. The chemical shift and coupling constants of the vinylic proton are particularly important for assigning the stereochemistry. The presence of a single set of well-defined peaks is indicative of a high-purity sample.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. For this compound, characteristic signals are expected for the carbonyl carbon of the ester, the two olefinic carbons, the methoxy carbon, and the methyl ester carbon. docbrown.info The chemical shifts of the olefinic carbons, influenced by the iodine and methoxy substituents, further support the structural assignment. The number of observed signals can confirm the presence of a single isomer. researchgate.net

One- and two-dimensional NMR techniques, such as DEPT, COSY, HSQC, and HMBC, can be employed for more detailed assignments of proton and carbon signals, especially in complex molecules or mixtures. researchgate.netresearchgate.net

Interactive Data Table: Representative NMR Data

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Vinylic-H | Value | Value |

| OCH₃ (methoxy) | Value | Value |

| OCH₃ (ester) | Value | Value |

| C=O | - | Value |

| C-I | - | Value |

| C-OCH₃ | - | Value |

Note: Specific chemical shift values can vary depending on the solvent and the specific experimental conditions. rsc.orgthno.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound. measurlabs.comresearchgate.net This high level of accuracy allows for the determination of the elemental composition of a molecule with a high degree of confidence. nih.gov

For "this compound" (C₅H₇IO₃), the theoretical exact mass is 241.94399 Da. echemi.com HRMS analysis of a synthesized sample should yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm). This accurate mass measurement provides strong evidence for the compound's molecular formula, distinguishing it from other compounds that may have the same nominal mass. bioanalysis-zone.com Techniques like electrospray ionization (ESI) are commonly used in conjunction with HRMS. thno.org

Interactive Data Table: HRMS Data

| Parameter | Value |

| Molecular Formula | C₅H₇IO₃ |

| Theoretical Exact Mass | 241.94399 Da |

| Measured Exact Mass | Enter Measured Value |

| Mass Error (ppm) | Calculated Value |

X-ray Diffraction Analysis of Crystalline Derivatives for Absolute Configuration and Conformational Studies

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov If "this compound" or a suitable crystalline derivative can be prepared, single-crystal X-ray diffraction analysis can provide unambiguous proof of its (Z)-geometry. nih.govresearchgate.net

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. thieme-connect.de This pattern is directly related to the arrangement of atoms within the crystal lattice. The analysis not only confirms the connectivity of the atoms but also reveals their spatial orientation, bond lengths, and bond angles. For chiral molecules, specialized techniques can be used to determine the absolute configuration. mdpi.com While this technique requires a high-quality single crystal, which can be challenging to obtain, the structural information it provides is unparalleled. researchgate.net

Spectroscopic Analysis of Reaction Intermediates (if isolable)

In the synthesis of "this compound," the isolation and spectroscopic characterization of any reaction intermediates can provide valuable insights into the reaction mechanism. Techniques such as mass spectrometry and anion photoelectron spectroscopy have been successfully used to study gas-phase reaction intermediates in similar reactions. nih.gov

If an intermediate is stable enough to be isolated, its structure can be determined using the same spectroscopic methods discussed above (NMR, HRMS, and X-ray diffraction). This can help to confirm the proposed reaction pathway and understand the stereochemical outcome of the synthesis. The spectroscopic data of intermediates can reveal key structural features that lead to the final product. nih.gov

Emerging Research Directions and Future Synthetic Potential

Development of More Sustainable and "Green" Synthetic Methodologies

The development of environmentally benign synthetic routes for (Z)-methyl 2-iodo-3-methoxyacrylate is a critical area for future research.

Currently, there is a lack of published research detailing the synthesis of this compound in solvent-free conditions or aqueous media. The development of such methods would significantly enhance the environmental profile of its production by reducing volatile organic solvent waste.

The application of biocatalysis or organocatalysis for the synthesis of this compound has not yet been reported in scientific literature. These approaches could offer highly selective and efficient reaction pathways under mild conditions, representing a promising avenue for future investigation.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The efficiency and selectivity of the synthesis of this compound could be significantly improved through the discovery of novel catalytic systems. Research in this area would likely focus on catalysts that can control the stereochemistry of the double bond to selectively produce the (Z)-isomer.

Diversification of Chemical Reactivity and Undiscovered Synthetic Utility

The synthetic potential of this compound is largely untapped. Its structure, featuring a vinyl iodide and a methoxyacrylate moiety, suggests it could be a versatile building block in organic synthesis. Future research could explore its participation in various coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, to create more complex molecular architectures.

Integration into Automated and High-Throughput Synthetic Platforms

To date, there are no reports of the integration of the synthesis of this compound into automated or high-throughput platforms. The development of such protocols would enable the rapid generation of derivatives and the exploration of its structure-activity relationships in various applications.

Q & A

Q. What are the optimized synthetic routes for (Z)-methyl 2-iodo-3-methoxyacrylate, and how can purity be ensured?

Methodological Answer: The compound is typically synthesized via iodination of a precursor. A common method involves reacting methyl 3-methoxyacrylate with N-iodosuccinimide (NIS) in dichloromethane (DCM) at 20°C for 24 hours, followed by neutralization with triethylamine (TEA). For purification, slow evaporation of methanol yields colorless crystals suitable for X-ray diffraction (XRD) analysis . Alternative routes use palladium-catalyzed cross-coupling reactions with boronic esters in dioxane/water (4:1) at 80°C for 16 hours, requiring rigorous inert conditions (e.g., nitrogen atmosphere) and post-reaction extraction with ethyl acetate . Purity is confirmed via NMR, HPLC, and melting point analysis.

Q. How is the Z-configuration of the compound confirmed experimentally?

Methodological Answer: The Z-configuration is determined through single-crystal X-ray diffraction (SC-XRD), which provides unambiguous structural evidence. Crystals grown via slow evaporation of methanol are analyzed for bond angles and spatial arrangement of substituents. For example, the iodine and methoxy groups occupy cis positions in the crystal lattice, consistent with Z-stereochemistry. Complementary techniques like NOESY NMR can detect spatial proximity of protons on the methoxy and acrylate groups .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Due to its iodinated structure and potential reactivity:

- Use nitrile gloves and indirect-vent goggles to avoid skin/eye contact .

- Conduct reactions in a fume hood to prevent inhalation of volatile byproducts (e.g., acetic acid from iodination) .

- Store the compound in a desiccator under inert gas (argon) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How does the iodine atom influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The iodine serves as a leaving group in Suzuki-Miyaura cross-coupling reactions. For example, in palladium-catalyzed couplings with boronic acids, the iodine is replaced by a carbon-boron bond, enabling functionalization of the acrylate backbone. Kinetic studies using varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and reaction temperatures (60–100°C) can optimize yields. Isotopic labeling (e.g., replacing iodine with ¹²⁵I) may track reaction pathways .

Q. How can structural contradictions between XRD and computational models be resolved?

Methodological Answer: Discrepancies between experimental (XRD) and computational (DFT-optimized) structures often arise from crystal packing effects or solvent interactions. To resolve this:

Q. What strategies improve the fungicidal activity of derivatives synthesized from this compound?

Methodological Answer: Derivatization at the acrylate moiety enhances bioactivity:

- Introduce electron-withdrawing groups (e.g., trifluoromethyl) to increase electrophilicity.

- Optimize steric effects by substituting the methoxy group with bulkier alkoxy chains.

- Test derivatives against fungal cytochrome bc₁ complexes via molecular docking and in vitro assays (e.g., mycelial growth inhibition) .

Q. How can reaction yields be maximized in large-scale syntheses without compromising stereoselectivity?

Methodological Answer: Scale-up challenges include maintaining Z-selectivity and avoiding side reactions:

- Use high-purity NIS and strictly anhydrous DCM to minimize hydrolysis.

- Monitor reaction progress via in-situ FTIR to detect iodine consumption.

- Employ flow chemistry for controlled mixing and temperature stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.